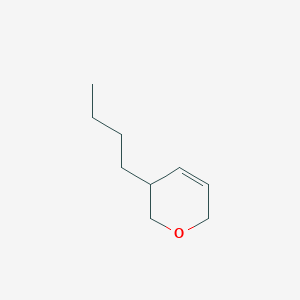

3-Butyl-3,6-dihydro-2H-pyran

Description

Significance of Dihydropyran Scaffolds in Modern Organic Synthesis

The dihydropyran ring system is a fundamental component of many natural products and serves as a crucial intermediate in the synthesis of a diverse range of organic compounds. wordpress.com The synthetic utility of dihydropyrans stems from the reactive nature of the double bond within the ring, which allows for a variety of chemical transformations and the introduction of further functional groups. wordpress.com This makes them valuable precursors for the construction of polysubstituted tetrahydropyrans, another important class of compounds found in nature. wordpress.com

One of the most powerful and widely used methods for constructing six-membered rings like dihydropyrans is the Diels-Alder reaction, a discovery for which Otto Diels and Kurt Alder were awarded the Nobel Prize in Chemistry in 1950. wikipedia.org This reaction involves the combination of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org A variation of this, the hetero-Diels-Alder reaction, utilizes heteroatoms and is employed to synthesize heterocyclic compounds such as dihydropyrans. wikipedia.orgnih.gov Specifically, the oxo-Diels-Alder reaction, where a carbonyl group reacts with a diene, can yield dihydropyran rings. wikipedia.org

Other synthetic strategies for accessing dihydropyran derivatives include multicomponent reactions, which are praised for their efficiency and atom economy. ajchem-a.comsinaweb.net The development of novel catalysts, such as organocatalysts and Lewis acids, has further expanded the toolbox for synthesizing these valuable scaffolds with high levels of control over their stereochemistry. acs.orgresearchgate.net The enantioselective synthesis of dihydropyrans is of particular interest as it provides access to chiral building blocks for creating bioactive molecules. acs.orgresearchgate.net

Overview of 3-Butyl-3,6-dihydro-2H-pyran as a Substituted Dihydropyran Derivative

This compound is a specific derivative of the dihydropyran family, characterized by a butyl group attached to the third carbon atom of the dihydropyran ring. Its chemical structure and properties are defined by this substitution pattern.

Table 1: Chemical and Molecular Properties of Dihydropyran Derivatives

| Property | Value |

|---|---|

| 3-tert-butyl-3,6-dihydro-2H-pyran | |

| Molecular Formula | C9H16O |

| PubChem CID | 175626615 nih.gov |

| tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane | |

| Molecular Formula | C11H22O2Si sigmaaldrich.com |

| Molecular Weight | 214.38 g/mol sigmaaldrich.com |

| CAS Number | 953390-79-9 sigmaaldrich.com |

| 3,6-Dihydro-2h-pyran-4-ol | |

| Molecular Formula | C₅H₈O₂ chemscene.com |

| Molecular Weight | 100.12 g/mol chemscene.com |

| CAS Number | 378795-26-7 chemscene.com |

| 2-butyl-3,6-dihydro-4,6-dimethyl-2H-pyran | |

| Boiling Point | 217.00 to 218.00 °C @ 760.00 mm Hg (est) thegoodscentscompany.com |

| Flash Point | 178.00 °F. TCC ( 81.10 °C. ) (est) thegoodscentscompany.com |

Note: Data for the specific isomer this compound is limited in publicly available databases. The table includes data for closely related dihydropyran derivatives to provide context.

Research Trajectories and Objectives for this compound and Related Compounds

Current research involving dihydropyran derivatives is multifaceted, with a strong emphasis on the development of novel and efficient synthetic methodologies. sinaweb.net A key objective is the creation of stereochemically complex dihydropyrans, which can serve as precursors for the total synthesis of biologically active natural products. ualberta.ca The exploration of new catalytic systems, including organocatalysts and transition metal complexes, is a major avenue of investigation to achieve high yields and enantioselectivity. mdpi.comresearchgate.net

Furthermore, there is a continuous effort to expand the substrate scope of known reactions to produce a wider variety of functionalized dihydropyrans. nih.gov This includes the use of different starting materials and the introduction of diverse substituents onto the dihydropyran core. The synthesis of dihydropyran-containing molecules as potential therapeutic agents is also a significant research direction. ontosight.aiacs.org The overarching goal is to harness the synthetic versatility of the dihydropyran scaffold to access novel chemical entities with potential applications in various scientific fields. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

61639-23-4 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3-butyl-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C9H16O/c1-2-3-5-9-6-4-7-10-8-9/h4,6,9H,2-3,5,7-8H2,1H3 |

InChI Key |

XGQQMYIJAYGPAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1COCC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 3,6 Dihydro 2h Pyran and Its Derivatives

Cycloaddition Reactions in Dihydropyran Formation

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. In the context of dihydropyran synthesis, several types of cycloadditions are particularly prominent, offering direct routes to the six-membered oxygen-containing ring.

Hetero-Diels-Alder (HDA) Reactions and Their Variants

The Hetero-Diels-Alder (HDA) reaction is a versatile and widely used method for the synthesis of dihydropyran rings. nih.govrsc.org This reaction typically involves the [4+2] cycloaddition of a conjugated diene with a heterodienophile, such as a carbonyl compound. nih.gov In the context of synthesizing 3-substituted dihydropyrans, an α,β-unsaturated aldehyde or ketone can act as the heterodiene, reacting with an electron-rich alkene (heterodienophile) like an enol ether.

Variants of the HDA reaction, such as the inverse-electron-demand HDA, are also highly effective. In this variant, an electron-rich diene reacts with an electron-poor dienophile. For the synthesis of substituted dihydropyrans, this can be achieved through the reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins. organic-chemistry.org The regioselectivity and diastereoselectivity of these reactions can often be controlled by the choice of substrates, catalysts, and reaction conditions. nih.gov For instance, cycloadditions of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone have been shown to proceed with regio- and diastereoselectivity, yielding substituted dihydropyrans. rsc.org

Catalysis plays a crucial role in enhancing the efficiency and stereoselectivity of HDA reactions. C2-symmetric bis(oxazoline)-Cu(II) complexes, for example, have been successfully employed to catalyze the inverse-electron-demand HDA reaction, leading to dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org Tandem HDA reactions have also been developed for the synthesis of more complex, oxygenated macrocycles from acyclic precursors in a single step. nih.gov

Organocatalytic Cycloadditions, including [4+2] and [3+3] Annulations

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of heterocyclic compounds, including dihydropyrans. nih.gov Organocatalytic asymmetric [4+2] cycloadditions, often utilizing chiral amines or phosphoric acids as catalysts, can provide enantiomerically enriched dihydropyran derivatives. mdpi.com These reactions proceed through the formation of chiral intermediates, such as enamines or iminium ions, which then undergo cycloaddition with high stereocontrol.

In addition to [4+2] cycloadditions, organocatalytic [3+3] annulation reactions have been developed as an efficient method for the synthesis of six-membered heterocyclic compounds. rsc.org This strategy involves the reaction of a three-atom building block with another three-atom component. For the synthesis of dihydropyran-2-ones, N-heterocyclic carbenes (NHCs) are effective organocatalysts. mdpi.com The NHC activates an α,β-unsaturated aldehyde, which then reacts with a 1,3-dicarbonyl compound or another suitable partner in a [3+3] fashion to afford the dihydropyranone ring system. mdpi.comnih.gov

The substrate scope for these reactions is broad, and they often proceed with high yields and enantioselectivities. acs.org The development of novel organocatalysts and the expansion of suitable reaction partners continue to make these methods highly valuable for the synthesis of complex, chiral dihydropyran derivatives.

Multi-Component Reactions (MCRs) for Dihydropyran Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. researchgate.net Several MCRs have been developed for the construction of dihydropyran rings. A notable example is a one-pot, three-component synthesis of 3,4-dihydro-2H-pyran derivatives. This reaction utilizes a substituted styrene (B11656) (such as butyl vinyl benzene), aqueous formaldehyde (B43269), and a β-keto ester, catalyzed by erbium(III) triflate. researchgate.net This methodology provides good to excellent yields of the corresponding dihydropyrans. researchgate.net

The general scheme for this type of MCR involves the initial reaction between the aldehyde and the β-keto ester, followed by the addition of the styrene derivative to form the dihydropyran ring. The use of a Lewis acid catalyst like erbium(III) triflate is crucial for promoting the reaction efficiently. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) |

| Butyl vinyl benzene | Formalin | Ethyl benzoylacetate | Er(OTf)3 | Ethyl 6-benzoyl-4-butyl-3,4-dihydro-2H-pyran-5-carboxylate | 85 |

| Styrene | Formalin | Ethyl acetoacetate | Er(OTf)3 | Ethyl 6-acetyl-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylate | 98 |

| 4-Chlorostyrene | Formalin | Methyl acetoacetate | Er(OTf)3 | Methyl 6-acetyl-4-(4-chlorophenyl)-3,4-dihydro-2H-pyran-5-carboxylate | 95 |

This table presents representative examples of the erbium(III) triflate-catalyzed multi-component synthesis of dihydropyrans, with the first entry being a conceptual example for a 3-butyl substituted analog.

Annulation Strategies via Heteroatom-free Tri-atom Donors (e.g., [3+2+1] Annulation)

Novel annulation strategies provide alternative pathways to dihydropyran skeletons. One such innovative approach is a [3+2+1] annulation that utilizes a heteroatom-free tri-atom donor. researchgate.net In this method, a 2-arylpropylene serves as the source of three carbon atoms, an aldehyde provides the heteroatom (oxygen), and dimethyl sulfoxide (B87167) (DMSO) acts as a one-carbon donor and solvent. researchgate.net This reaction results in the formation of 3,6-dihydro-2H-pyrans in moderate to good yields. researchgate.net

A proposed mechanism for this reaction involves the initial reaction of the 2-arylpropylene with DMSO, facilitated by an initiator like K2S2O8, to form a reactive intermediate. This intermediate then reacts with the aldehyde in a cyclization process to afford the final dihydropyran product. researchgate.net While this method has been demonstrated with 2-arylpropylenes, the principle of using a heteroatom-free tri-atom donor in a [3+2+1] annulation presents a unique synthetic route to the dihydropyran core.

Ring-Closing Metathesis (RCM) and Cross-Metathesis Strategies

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic compounds, including oxygen-containing heterocycles like dihydropyrans. organic-chemistry.orgrsc.org This powerful reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct, such as ethylene. harvard.edu

The synthesis of 3,6-dihydro-2H-pyrans via RCM is a well-established strategy. The required diene precursors can be assembled through various methods, and their subsequent cyclization provides direct access to the dihydropyran ring system. The substitution pattern on the final product is determined by the structure of the starting diene. For the synthesis of 3-Butyl-3,6-dihydro-2H-pyran, a diene with a butyl group at the appropriate position would be required. The E/Z selectivity of the resulting double bond can be influenced by the catalyst and the ring strain of the product. organic-chemistry.org

Ruthenium-Catalyzed RCM and Tandem Transformations

Ruthenium-based catalysts, particularly Grubbs-type catalysts, are widely used for RCM due to their high functional group tolerance and stability. nih.govlookchem.com The first and second-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, have been successfully applied to the synthesis of a wide range of dihydropyran derivatives.

The efficiency of Ruthenium-catalyzed RCM is demonstrated in the synthesis of dihydropyran subunits of natural products like laulimalide. In these syntheses, acyclic diene precursors are subjected to RCM conditions, often with low catalyst loadings, to afford the desired dihydropyran rings in high yields.

| RCM Precursor | Catalyst | Product | Yield (%) |

| (S,E)-1-(allyloxy)oct-3-en-2-ol | Grubbs' I Catalyst | (S)-2-((S,E)-hex-1-en-1-yl)-3,6-dihydro-2H-pyran | 85 |

| Diethyl diallylmalonate | Grubbs' II Catalyst | Diethyl 3,6-dihydro-2H-pyran-4,4-dicarboxylate | >95 |

This table provides examples of Ruthenium-catalyzed RCM for the synthesis of dihydropyran derivatives.

Furthermore, RCM can be integrated into tandem or cascade reaction sequences to rapidly build molecular complexity. For instance, a tandem RCM-isomerization process can be used to synthesize dihydropyrans from common precursors. researchgate.net Additionally, tandem RCM-aromatization sequences have been developed for the synthesis of furans from diallyl ethers, where the initially formed dihydrofuran undergoes in-situ dehydrogenation. rsc.org Another powerful tandem sequence involves an RCM followed by a Kharasch addition, both catalyzed by the same ruthenium complex, allowing for the formation of multiple carbon-carbon bonds in a single operation. nih.gov

Ring-Size Selective Metathesis for Dihydropyrans

Ring-closing metathesis (RCM) is a powerful strategy for the formation of cyclic olefins, including dihydropyrans. wikipedia.org The ring-size selectivity of this reaction, particularly in differentiating between five-membered dihydrofurans and six-membered dihydropyrans, can be directed by the strategic placement of functional groups within the acyclic precursor. researchgate.net

Research has demonstrated that for triene substrates, the presence of a free allylic hydroxy group can effectively steer the cyclization to favor the formation of the six-membered dihydropyran ring. researchgate.net This directing effect is believed to be responsible for the high selectivity observed. The steric demand of substituents on the precursor can also influence the diastereochemical outcome of the RCM reaction, allowing for the preferential formation of specific diastereomers. acs.orgnih.gov An investigation into divinyl carbinols derived from α-hydroxy carboxylic acid esters, which are elaborated into trienes, showed that the nature of the protecting group on the hydroxyl moiety (e.g., unprotected, TBDMS, or benzyl (B1604629) ether) dictates which diastereomer is preferentially formed upon cyclization. nih.gov

Table 1: Factors Influencing Diastereoselectivity in Dihydropyran Synthesis via RCM

| Precursor Moiety | Substituent/Protecting Group | Predominant Outcome |

| Divinyl Carbinol | Unprotected OH | Favors one diastereomer |

| Divinyl Carbinol | TBDMS Ether | Favors alternative diastereomer |

| Divinyl Carbinol | Benzyl Ether | Influences diastereomeric ratio |

Acid-Catalyzed and Dehydrative Cyclizations

Prins Cyclization for Substituted Dihydropyrans

The Prins cyclization has emerged as a robust method for constructing substituted pyran rings. beilstein-journals.orgnih.govrsc.org A significant modification, the silyl-Prins cyclization, utilizes electron-rich alkenyl silanes as nucleophiles, enabling the synthesis of dihydropyrans with high reaction rates and selectivity. rsc.orgwordpress.com This reaction typically involves treating a homoallylic alcohol with a carbonyl compound in the presence of a Lewis acid. wordpress.com

In a common pathway, the reaction of a 4-trimethylsilyl-substituted buten-1-ol with an aldehyde, activated by a Lewis acid such as Indium(III) chloride (InCl₃), proceeds through several key steps. beilstein-journals.orgwordpress.com The process is initiated by nucleophilic attack from the alcohol onto the activated aldehyde, followed by a cationic cyclization. This cyclization forms a carbocation intermediate that is stabilized by the β-effect of the silicon atom. Subsequent elimination of the silyl (B83357) group yields the final dihydropyran product. wordpress.com This methodology demonstrates high stereoselectivity, predominantly affording cis-2,6-disubstituted dihydropyrans, which can be rationalized by a chair-like transition state where the substituents adopt equatorial positions. wordpress.com Similarly, using secondary homopropargyl alcohols with a trimethylsilyl (B98337) group on the triple bond reacts with aldehydes in the presence of Iron(III) chloride (FeCl₃) to yield cis-2,6-dihydropyrans stereoselectively. beilstein-journals.orgnih.gov

Table 2: Silyl-Prins Cyclization for Dihydropyran Synthesis

| Alcohol Precursor | Aldehyde | Lewis Acid | Predominant Isomer |

| 4-Trimethylsilylpent-4-en-2-ol | Phenylacetaldehyde | InCl₃ | cis-2,6-dihydropyran beilstein-journals.org |

| Z-vinylsilyl alcohol | Phenylacetaldehyde | TMSOTf | cis-2,6-dihydropyran rsc.org |

| Secondary trimethylsilyl homopropargylic alcohol | Various aldehydes | FeCl₃ | cis-dihydropyran acs.org |

Rhenium Oxide Catalyzed Dehydrative Approaches

High-oxidation state oxorhenium compounds, particularly Rhenium(VII) oxide (Re₂O₇), serve as effective catalysts for the dehydrative cyclization of certain diols to form dihydropyrans. researchgate.netnih.gov This approach involves the reaction of monoallylic 1,5-diols, which undergo Re₂O₇-mediated ionization to generate allylic cations. nih.gov These cationic intermediates then engage in an intramolecular cyclization to furnish the dihydropyran ring structure. researchgate.netnih.gov

A notable characteristic of this method is its stereochemical outcome. The reactions typically yield the 2,6-trans-stereoisomer as the major product. nih.gov This selectivity is attributed to thermodynamic control, where the reaction proceeds through a boat-like transition state that minimizes steric interactions between substituents, favoring the trans arrangement. nih.gov

Catalytic Reductive Transformations and Rearrangements

Titanocene-Catalyzed Reductive Domino Reactions

Titanocene-based catalysts are effective in mediating radical reactions, leveraging the reversible Ti(III)/Ti(IV) redox couple to facilitate single-electron transfer processes. chemistryviews.orgnih.gov A specific application is a reductive domino reaction for synthesizing gem-difluorobishomoallylic alcohols from trifluoromethyl-substituted alkenes and epoxides. organic-chemistry.orgnih.gov These alcohol products can be directly converted into 6-fluoro-3,4-dihydro-2H-pyrans in a subsequent step. organic-chemistry.orgnih.gov

The reaction mechanism is initiated by a Ti(III)-mediated radical-type ring opening of the epoxide. organic-chemistry.orgnih.gov This is followed by an allylic defluorinative cross-coupling reaction that proceeds via sequential radical addition and β-fluoride elimination. nih.gov The titanocene-catalyzed process exhibits complete regioselectivity and a high tolerance for various functional groups. organic-chemistry.orgnih.gov

Olefin Metathesis Coupled with Double Bond Migration

A tandem strategy combining ring-closing metathesis (RCM) with a subsequent double bond isomerization provides an efficient route to cyclic enol ethers, including dihydropyrans. organic-chemistry.orgnih.gov This sequence is typically catalyzed by ruthenium complexes. The process starts with a standard RCM of a diene precursor to form an exocyclic double bond, followed by a catalyzed migration of the double bond into the ring to form the more thermodynamically stable endocyclic olefin. organic-chemistry.orgacs.org

The key to this one-pot transformation is the in situ conversion of a metathesis-active ruthenium carbene catalyst into an isomerization-active ruthenium-hydride species. nih.gov This conversion can be triggered by the addition of hydride sources, such as sodium hydride (NaH) or sodium borohydride (B1222165) (NaBH₄), after the initial RCM is complete. organic-chemistry.org This sequential metal catalysis has been successfully applied to the synthesis of various mono-, di-, and trisaccharide forms of β-2,6-dideoxypyranoglycosides. acs.org

Stereoselective Synthesis of Chiral Dihydropyrans

The precise control of stereochemistry is paramount in the synthesis of chiral molecules, as different stereoisomers can exhibit vastly different biological activities. The following sections detail methodologies for the enantioselective and diastereoselective synthesis of dihydropyran derivatives.

Asymmetric catalysis utilizes chiral catalysts to generate enantiomerically enriched products from prochiral substrates. Both organocatalysis and metal-based catalysis have proven effective in the asymmetric synthesis of dihydropyrans.

Organocatalytic approaches often employ chiral secondary amines, such as proline derivatives, to activate substrates through the formation of chiral iminium ions or enamines. For instance, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, catalyzed by a chiral secondary amine, can proceed via a domino Michael-hemiacetalization reaction to afford functionalized dihydropyrans with high enantioselectivities (up to 99% ee) and good diastereoselectivities. organic-chemistry.org The catalyst's chiral environment dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.

Another powerful organocatalytic strategy is the hetero-Diels-Alder reaction. Chiral N-heterocyclic carbenes (NHCs) have been successfully employed in the [4+2] cycloaddition of various substrates to produce dihydropyranones with excellent enantiomeric excess. nih.gov

Metal-based asymmetric catalysis is also a cornerstone of chiral dihydropyran synthesis. Chiral bis(oxazoline) copper(II) complexes are highly effective catalysts for the inverse-electron-demand hetero-Diels-Alder reaction between α,β-unsaturated carbonyl compounds and enol ethers. organic-chemistry.orgrsc.org These reactions can be carried out with low catalyst loadings and often exhibit excellent enantioselectivity and diastereoselectivity. The geometry of the copper-bis(oxazoline) complex creates a chiral pocket that directs the approach of the dienophile to the diene.

Below is a table summarizing selected examples of asymmetric catalysis in dihydropyran synthesis:

| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | dr |

| Chiral Secondary Amine | Michael-Hemiacetalization | α,β-Unsaturated Aldehyde, 1,3-Dicarbonyl Compound | 59-91 | 71-99 | 26-98% de |

| Chiral N-Heterocyclic Carbene | [4+2] Cycloaddition | α,β-Unsaturated Aldehyde, Selenyl Vinyl Ketone | High | Excellent | >20:1 |

| (R)-(+)-BINOL/Ti(i-PrO)4 | Hetero-Diels-Alder | Danishefsky's Diene, Aldehydes | Good | up to 94 | - |

| Chiral N,N'-Dioxide | Michael/Hemiacetalization | α-Substituted Cyano Ketone, β,γ-Unsaturated α-Ketoester | up to 99 | up to 99 | - |

ee = enantiomeric excess; dr = diastereomeric ratio; de = diastereomeric excess

Chiral Lewis acids can promote the cyclization of acyclic precursors to form enantiomerically enriched dihydropyrans. These Lewis acids activate a substrate, often a carbonyl group, and create a chiral environment that directs the stereochemical outcome of the cyclization.

For example, the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can be rendered asymmetric by the use of a chiral Lewis acid. nih.gov The Lewis acid coordinates to the aldehyde, lowering its LUMO energy and facilitating nucleophilic attack by the alkene. The chiral ligands on the Lewis acid control the facial selectivity of this attack, leading to the formation of a chiral oxocarbenium ion intermediate, which then undergoes cyclization and subsequent trapping by a nucleophile.

Chiral boron Lewis acids, generated in situ from B(OMe)3 and a chiral diol like (R)-BINOL, have been shown to catalyze Pictet-Spengler-type reactions that can be adapted for the synthesis of dihydropyran analogues with good to excellent yields and enantioselectivities. rsc.org Similarly, chiral phosphoric acids, acting as Brønsted acids, can catalyze asymmetric Prins cyclizations with high enantioselectivity. nih.gov

The following table presents examples of Lewis acid-promoted cyclizations for the synthesis of enantiopure dihydropyran derivatives:

| Lewis Acid/Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) |

| Chiral Phosphoric Acid | Asymmetric Prins Cyclization | Salicylaldehyde, 3-Methylbut-3-en-1-ol | High | High |

| B(OMe)3/(R)-BINOL | Pictet-Spengler-type | 2-(1H-pyrrol-1-yl)anilines, Aldehydes | Good-Excellent | Good-Excellent |

| Chiral BINOL-derived bisphosphoric acid/CuCl | Tandem Prins-Friedel-Crafts | Homoallylic alcohol, Aromatic aldehydes | High | High |

Diastereoselectivity in dihydropyran synthesis refers to the preferential formation of one diastereomer over others. This can be achieved through various strategies, including substrate control, reagent control, and catalyst control.

Substrate-controlled diastereoselectivity relies on the inherent stereochemistry of the starting material to direct the formation of new stereocenters. For instance, in the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, the stereoselective addition of Gilman or Grignard reagents to a chiral 3-diethoxyphosphoryldihydropyran-4-one occurs via axial attack, leading to a high degree of diastereoselectivity. ajchem-a.com

Catalyst-controlled diastereoselectivity offers the advantage of being able to potentially access different diastereomers from the same starting materials by simply changing the catalyst. An example of this is the catalyst-controlled reversal of diastereoselectivity in the formation of dihydropyrans. nih.govwikipedia.org Depending on the choice of a chiral amino diol catalyst, either the cis or trans diastereomer of a dihydropyran can be obtained from the reaction of an aldehyde with a β,γ-unsaturated α-keto ester. nih.govwikipedia.org

The silyl-Prins cyclization of vinylsilyl alcohols with aldehydes, promoted by a Lewis acid like TMSOTf, has been shown to produce cis-2,6-disubstituted dihydropyrans with very good diastereoselectivity (cis:trans, 90:10). organic-chemistry.orgajchem-a.com The stereochemical outcome is rationalized by a transition state in which the substituents adopt a pseudoequatorial conformation to minimize steric interactions. ajchem-a.com

The table below provides examples of diastereoselective approaches in dihydropyran synthesis:

| Method | Key Feature | Substrates | Major Diastereomer | dr |

| Michael Addition | Substrate Control | 3-Diethoxyphosphoryldihydropyran-4-one, Organocuprate | trans | High |

| Conjugate Addition-Cyclization | Catalyst Control | Aldehyde, β,γ-Unsaturated α-keto ester | cis or trans | Catalyst-dependent |

| Silyl-Prins Cyclization | Reagent/Substrate Control | Vinylsilyl alcohol, Aldehyde | cis | 90:10 |

Sustainable and Green Chemistry Approaches in Dihydropyran Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of dihydropyran synthesis, this translates to the development of solvent-free reaction conditions and the use of recyclable catalysts.

Performing reactions without a solvent offers several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. Several methodologies for dihydropyran synthesis have been adapted to solvent-free conditions.

For example, the synthesis of dihydropyran derivatives via a multicomponent reaction of an aldehyde, ethyl acetoacetate, and malononitrile (B47326) can be efficiently carried out under solvent-free conditions at 50 °C using a heterogeneous catalyst. ajchem-a.comajchem-a.com Infrared irradiation has also been employed to promote Diels-Alder reactions for the synthesis of dihydropyran analogues under solvent-free and catalyst-free conditions, representing an environmentally benign approach. nih.gov

The development of catalysts that can be easily recovered and reused is a key aspect of green chemistry. Heterogeneous catalysts, which are in a different phase from the reactants, are particularly attractive in this regard.

Zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum) has been reported as a heterogeneous and recyclable Lewis acid catalyst for the solvent-free synthesis of dihydropyran derivatives. ajchem-a.comajchem-a.com This catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. ajchem-a.com

Similarly, novel Tantalum-Metal Organic Framework (Ta-MOF) nanostructures have been developed as reusable catalysts for the synthesis of 1,4-dihydropyran derivatives. nih.gov These catalysts exhibit high thermal stability and a large surface area, contributing to their catalytic efficiency and recyclability. nih.gov A novel magnetic copolymer of methyl methacrylate (B99206) and maleic anhydride (B1165640) supporting Fe3O4 nanoparticles has also been shown to be an efficient and recyclable catalyst for the synthesis of tetrahydrobenzo[b]pyrans under solvent-free conditions. nih.gov

The following table highlights some sustainable and green chemistry approaches in dihydropyran synthesis:

| Approach | Catalyst | Key Features |

| Solvent-Free Synthesis | ZrCl4@Arabic Gum | Heterogeneous, recyclable, mild conditions |

| Solvent-Free Synthesis | Infrared Irradiation | Catalyst-free, environmentally benign |

| Recyclable Catalysis | Ta-MOF nanostructures | Reusable, high efficiency, short reaction times |

| Recyclable Catalysis | Fe3O4@Hydrol-PMMAn | Magnetic, recyclable, solvent-free |

Reactivity and Chemical Transformations of 3 Butyl 3,6 Dihydro 2h Pyran Systems

Electrophilic and Nucleophilic Additions to the Dihydropyran Ring

The double bond in the 3,6-dihydro-2H-pyran ring is susceptible to addition reactions. The electron-donating nature of the adjacent ether oxygen atom activates the double bond towards electrophilic attack.

Hydrochloric and hydrobromic acids readily add across the double bond of dihydropyrans to form the corresponding 2-halotetrahydropyrans. sigmaaldrich.com These halogenated intermediates are versatile synthons. For instance, they can react with Grignard reagents to produce 2-alkyltetrahydropyrans or with silver cyanide to yield 2-cyanotetrahydropyran. sigmaaldrich.com Halogens like chlorine and bromine also add to the double bond, forming 2,3-dihalotetrahydropyrans. The halogen at the 2-position exhibits higher reactivity, enabling the synthesis of 3-halo-2-substituted tetrahydropyrans. sigmaaldrich.com

While less common, nucleophilic additions can occur, typically as part of a conjugate addition or a metal-catalyzed process. The butyl group at the 3-position would be expected to sterically hinder attack at that carbon of the double bond, potentially influencing the regioselectivity of addition reactions.

Olefinic Transformations and Cascade Reactions

The olefinic bond within the 3-butyl-3,6-dihydro-2H-pyran ring is a key site for various chemical transformations. Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful method for the synthesis of dihydropyran rings themselves, often with high diastereoselectivity. kchem.orgnih.gov

Once formed, the double bond can participate in further reactions. For example, cascade reactions involving the dihydropyran olefin can lead to the rapid construction of complex polycyclic systems. Titanocene-catalyzed reductive domino reactions have been used to prepare 6-fluoro-3,4-dihydro-2H-pyrans from trifluoromethyl-substituted alkenes and epoxides. organic-chemistry.org Although these are synthetic methods, they highlight the reactivity of the olefin within the ring system which can be harnessed for further transformations.

Conversion to Saturated Analogs: Tetrahydropyrans via Catalytic Hydrogenation and Reduction

The conversion of the dihydropyran ring to its saturated tetrahydropyran (B127337) analog is a common and important transformation. This is typically achieved through catalytic hydrogenation, a reaction where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst. tcichemicals.com

Commonly used heterogeneous catalysts for this purpose include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. tcichemicals.com Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can also be employed, often providing higher selectivity. tcichemicals.com The reaction conditions (temperature, pressure, solvent, and catalyst choice) can be tuned to achieve efficient conversion of this compound to 3-butyltetrahydropyran. The hydrogenation typically proceeds with cis-stereochemistry, with both hydrogen atoms adding to the same face of the double bond.

Table 2: Common Catalysts for Hydrogenation of Alkenes

| Catalyst Type | Catalyst Example | Description | Reference |

| Heterogeneous | Palladium on Carbon (Pd/C) | Widely used, effective for reducing C=C bonds. | tcichemicals.com |

| Heterogeneous | Platinum(IV) oxide (Adams' catalyst) | Effective catalyst, often used in acidic solvents. | |

| Heterogeneous | Raney Nickel | A finely divided nickel catalyst, used in various hydrogenations. | |

| Homogeneous | Wilkinson's catalyst (RhCl(PPh₃)₃) | Soluble catalyst, often used for selective hydrogenations at mild conditions. | tcichemicals.com |

| Homogeneous | Crabtree's catalyst ([Ir(COD)py(PCy₃)]PF₆) | Highly active for hydrogenating sterically hindered alkenes. |

Functionalization of the Butyl Side Chain and Ring Substituents

The butyl side chain provides a hydrocarbon scaffold that can be functionalized using methods common in alkane chemistry, such as free-radical halogenation, although selectivity can be a challenge. More controlled functionalization would likely involve transformations of precursor molecules before the dihydropyran ring is formed or closed.

Research on related tetrahydropyran systems has explored the extension of side chains at various positions on the pyran ring to understand interactions with biological targets. nih.gov For example, derivatives of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine were synthesized with extensions at both the 3- and 6-positions to probe their affinity for monoamine transporters. nih.gov Such synthetic strategies could be adapted to modify the butyl group on a pre-existing this compound, for instance, by introducing terminal functional groups on the butyl chain.

Thermal Reactivity and Decomposition Pathways

The thermal stability and decomposition of dihydropyran systems have been studied both experimentally and computationally. mdpi.comdntb.gov.uaresearchgate.net The thermal decomposition of 3,6-dihydro-2H-pyran in the gas phase (329–374 °C) is a homogeneous, first-order, unimolecular, and concerted reaction. rsc.org This process is a retro-Diels-Alder reaction, yielding formaldehyde (B43269) and 1,3-butadiene (B125203) quantitatively. rsc.org

Computational studies on substituted 3,6-dihydro-2H-pyrans show that the reaction proceeds through a six-membered cyclic transition state. mdpi.comresearchgate.net The presence of methyl substituents on the ring was found to decrease the activation free energy of the decomposition reaction. dntb.gov.uaresearchgate.net For this compound, a similar decomposition pathway is expected, which would lead to the formation of formaldehyde and 1-butyl-1,3-butadiene. The butyl group at the 3-position would likely influence the activation energy and reaction rate compared to the unsubstituted parent compound.

Table 3: Decomposition Products of Substituted 3,6-dihydro-2H-pyrans

| Reactant | Decomposition Products | Reaction Type | Reference |

| 3,6-dihydro-2H-pyran | Formaldehyde + 1,3-Butadiene | Retro-Diels-Alder | mdpi.comrsc.org |

| 4-Methyl-3,6-dihydro-2H-pyran | Formaldehyde + 2-Methyl-1,3-butadiene | Retro-Diels-Alder | mdpi.com |

| 2,6-Dimethyl-3,6-dihydro-2H-pyran | Acetaldehyde + 1,3-Pentadiene | Retro-Diels-Alder | mdpi.com |

| This compound (Predicted) | Formaldehyde + 1-Butyl-1,3-butadiene | Retro-Diels-Alder |

C-H Bond Functionalization and Metalation Reactions

C-H bond functionalization represents a powerful strategy for modifying organic molecules by directly converting C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. nih.gov In the context of this compound, the ether oxygen can act as a directing group in metal-catalyzed C-H activation reactions. baranlab.org

This "directed metalation" typically involves the coordination of an organometallic species (like an organolithium reagent) to the Lewis basic oxygen atom. baranlab.org This coordination enhances the acidity of nearby C-H protons, facilitating their removal by a base (deprotonation) to form a new organometallic intermediate. This process, known as a complex-induced proximity effect (CIPE), allows for regioselective functionalization. baranlab.org For the 3,6-dihydro-2H-pyran ring, the allylic C-H bonds at the 2- and 6-positions are potential sites for such directed metalation, which would then allow for the introduction of various electrophiles at these positions. The presence of the butyl group at C-3 could sterically influence which of the adjacent C-H bonds (at C-2) is preferentially metalated.

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry serves as a powerful tool for visualizing and quantifying the intricate details of reaction pathways that are often inaccessible to direct experimental observation. For the synthesis of a molecule like 3-Butyl-3,6-dihydro-2H-pyran, computational methods provide invaluable insights into transition states, intermediates, and the energetic factors controlling the reaction's outcome.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying organic reactions. It offers a balance between accuracy and computational cost, making it ideal for calculating the geometries and energies of transition states and intermediates.

In the context of the hetero-Diels-Alder reaction—a common route to 3,6-dihydro-2H-pyrans involving a 1,3-diene and an aldehyde—DFT calculations have consistently shown that the reaction proceeds through a concerted, yet asynchronous, transition state. This means that while the two new sigma bonds (C-C and C-O) form in a single mechanistic step, the extent of bond formation is not equal at the transition state. Typically, the C-C bond formation is more advanced than the C-O bond formation. DFT calculations, often using functionals like B3LYP or ωB97XD coupled with basis sets such as 6-31G*, can precisely model the bond lengths and atomic charges in these transition states.

For a reaction forming a 3-substituted dihydropyran, DFT can predict the preference for different stereoisomers by comparing the activation energies of the corresponding transition states. The butyl group at the C3 position would influence the steric and electronic environment of the transition state, a factor that can be quantitatively assessed through these calculations.

Table 1: Illustrative DFT-Calculated Parameters for a Hetero-Diels-Alder Transition State This table presents representative data for a model hetero-Diels-Alder reaction leading to a dihydropyran ring, as specific data for this compound is not available.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | 18-25 kcal/mol | The free energy barrier for the cycloaddition, indicating reaction feasibility. |

| C-C Bond Length (forming) | ~2.2 Å | The distance between the terminal carbon of the diene and the aldehyde carbon. |

Structure Reactivity and Structure Selectivity Relationships in Dihydropyran Chemistry

Influence of Substituent Electronic and Steric Effects on Reactivity

The reactivity of the double bond in 3-Butyl-3,6-dihydro-2H-pyran is modulated by the interplay of electronic and steric effects originating from the butyl substituent.

Electronic Effects: The butyl group, like other alkyl groups, is an electron-donating group. Through an inductive effect, it pushes electron density towards the sp² hybridized carbons of the double bond. This increase in electron density can influence the susceptibility of the alkene to electrophilic attack. While alkyl groups are generally considered weak activators, this inductive donation can affect the kinetics of reactions involving electrophiles. Computational studies on similar substituted dihydropyrans have shown that electron-donating groups can lower the activation free energy for certain thermal decomposition reactions. mdpi.com

Steric Effects: The primary influence of the C3-butyl group on reactivity is steric hindrance. The spatial bulk of the four-carbon chain shields one face of the dihydropyran ring, impeding the approach of reagents from that direction. This steric congestion can significantly decrease reaction rates, especially with bulky reagents. In reactions such as additions or cycloadditions, the reagent will preferentially approach from the less hindered face of the molecule. The balance between these electronic and steric factors is crucial; for instance, while the inductive effect might slightly increase the intrinsic reactivity of the double bond, overwhelming steric hindrance can prevent a reaction from occurring or dramatically slow it down. acs.org Studies on related heterocyclic systems have demonstrated that steric factors are often the dominant determinant of reaction outcomes. researchgate.netnih.govnih.gov

Table 1: Summary of Substituent Effects on Reactivity

| Effect | Description | Impact on this compound |

|---|---|---|

| Electronic (Inductive) | The butyl group donates electron density to the ring. | Slightly increases the nucleophilicity of the C=C double bond, potentially lowering the activation energy for reactions with electrophiles. mdpi.com |

| Steric Hindrance | The bulk of the butyl group physically blocks access to nearby atoms. | Slows down reaction rates by impeding the approach of reagents to the C3 position and the adjacent face of the double bond. Often the dominant effect. acs.org |

Regioselectivity and Stereoselectivity in Dihydropyran Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. wikipedia.org The C3-butyl group is instrumental in directing the outcomes of such selective transformations.

Regioselectivity: In addition reactions across the double bond, the butyl group at C3 can influence where a reagent adds. For example, in reactions that proceed through an intermediate, the stability of that intermediate is key. The electron-donating nature of the butyl group could stabilize a positive charge at the adjacent C2 or C4 positions. However, steric hindrance often plays a more decisive role, directing incoming species away from the C3-substituted side of the double bond. In reactions involving the functionalization of the pyridine (B92270) ring, such as those mediated by borane (B79455) adducts, substituents have been shown to direct reactions to specific positions with excellent regioselectivity. nih.govrsc.org

Stereoselectivity: The stereochemical outcome of reactions is strongly governed by the steric bulk of the C3-butyl group. Reagents will preferentially attack the double bond from the face opposite to the butyl group, leading to the formation of a specific diastereomer. This is a common strategy in asymmetric synthesis, where a chiral substituent directs the stereochemistry of a reaction. For instance, in a catalytic hydrogenation or an epoxidation reaction, the catalyst or reagent will dock on the less hindered face of the dihydropyran ring, resulting in a predictable stereochemical outcome. This principle is widely applied in stereoselective synthesis strategies like the Prins cyclization for creating substituted tetrahydropyran (B127337) rings.

Quantitative Structure-Reactivity Relationships (QSAR) and Predictive Models

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that attempt to correlate the chemical structure of a series of compounds with their measured reactivity. arxiv.orgnih.gov For a series of substituted dihydropyrans, a QSAR model could be developed to predict reaction rates or equilibrium constants.

To build such a model for compounds like this compound, a set of structural descriptors would be calculated for a series of analogues with different substituents at the C3 position. These descriptors would quantify steric and electronic properties.

Steric Descriptors: Parameters such as van der Waals volume, molar refractivity, or specific steric parameters (like Taft's Es) could quantify the size of the substituent.

Electronic Descriptors: Parameters like Hammett or Taft constants, calculated atomic charges, or dipole moments would describe the electronic influence of the substituent.

Once these descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation linking the descriptors to the observed reactivity. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be used. nih.govnih.govresearchgate.net CoMFA models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges increase or decrease reactivity, providing valuable insights for designing molecules with desired properties. nih.gov While specific QSAR studies on this compound are not prominent, the methodology is broadly applicable and has been successfully used for other heterocyclic systems. nih.govresearchgate.net

Table 2: Potential Descriptors for a QSAR Model of Dihydropyran Derivatives

| Descriptor Type | Example Parameter | Information Provided |

|---|---|---|

| Steric | Van der Waals Volume | Quantifies the volume occupied by the substituent (e.g., the butyl group). |

| Electronic | Calculated Partial Charge | Describes the electron-donating or -withdrawing nature of the substituent. |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and size of the molecule. |

Conformational Analysis and its Impact on Reaction Outcomes

The 3,6-dihydro-2H-pyran ring is not planar and exists in various conformations, such as the half-chair or boat. The presence of the butyl group at the C3 position, which is an sp³-hybridized carbon, significantly influences the conformational equilibrium of the ring.

The butyl group will preferentially occupy a position that minimizes steric strain. utdallas.edu In a half-chair conformation, substituents can be in either axial-like or equatorial-like positions. To avoid energetically unfavorable steric interactions, such as 1,3-diaxial interactions with other atoms on the ring, the bulky butyl group will have a strong preference for the pseudo-equatorial position. libretexts.org This locks the dihydropyran ring into a favored conformation.

This preferred conformation has a direct impact on reaction outcomes. The two faces of the double bond become diastereotopic and are no longer equally accessible. The pseudo-equatorial butyl group effectively blocks one face of the ring system, leaving the other face more exposed to attack by reagents. Therefore, understanding the conformational preference of this compound is essential for predicting the stereochemical course of its reactions. The energy differences between various conformers, though often small enough to allow for rapid interconversion at room temperature, are sufficient to dictate the major reaction pathway and product. libretexts.orglibretexts.org

Advanced Characterization Methodologies for Dihydropyran Structures

Mass Spectrometry Techniques (e.g., HRMS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision, often to within sub-ppm levels. longdom.org

This high accuracy allows for the determination of a molecule's elemental composition from its exact mass. measurlabs.com For a dihydropyran derivative, HRMS can distinguish between its true molecular formula and other potential formulas that have the same nominal mass. This capability is crucial for confirming the identity of a newly synthesized compound or for identifying unknown substances in complex mixtures. longdom.org Various mass analyzers are used in HRMS instruments, including Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), each offering unique benefits in terms of resolution and sensitivity. longdom.orgyoutube.com

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺· | C₉H₁₆O | 140.120115 |

| [M+H]⁺ | C₉H₁₇O⁺ | 141.12792 |

| [M+Na]⁺ | C₉H₁₆NaO⁺ | 163.10986 |

In addition to molecular formula confirmation, the fragmentation patterns observed in the mass spectrum provide valuable structural information. The cleavage of the dihydropyran ring and the butyl side chain can help in elucidating the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to probe the functional groups and molecular structure of a compound. scifiniti.com These methods measure the vibrations of bonds within a molecule, which occur at characteristic frequencies.

For this compound, IR and Raman spectra would exhibit distinct bands corresponding to the different types of bonds present. Key vibrational modes include:

C-H Stretching: Bands for sp²-hybridized carbons (C=C-H) appear at higher wavenumbers (typically 3000-3100 cm⁻¹) than those for sp³-hybridized carbons (C-C-H), which are found just below 3000 cm⁻¹.

C=C Stretching: The double bond within the dihydropyran ring gives rise to a characteristic stretching vibration, usually in the range of 1640-1680 cm⁻¹.

C-O-C Stretching: The ether linkage in the pyran ring produces strong, characteristic bands, often appearing as asymmetric and symmetric stretches in the 1050-1250 cm⁻¹ region. scifiniti.com

CH₂ Bending: Scissoring and rocking vibrations of the methylene (B1212753) groups in the ring and side chain appear in the fingerprint region (below 1500 cm⁻¹).

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands. scifiniti.comscifiniti.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Stretching | =C-H | 3000 - 3100 | Medium | Medium |

| Stretching | -C-H (Alkyl) | 2850 - 2960 | Strong | Strong |

| Stretching | C=C | 1640 - 1680 | Medium-Weak | Strong |

| Stretching (Asymmetric) | C-O-C | 1200 - 1250 | Strong | Weak |

| Stretching (Symmetric) | C-O-C | 1050 - 1150 | Strong | Medium |

X-ray Crystallography for Elucidating Absolute Stereochemistry and Molecular Conformation

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org This technique provides precise coordinates of every atom, revealing exact bond lengths, bond angles, and torsional angles. A significant challenge and rate-limiting step for this method is the growth of a high-quality single crystal suitable for diffraction. nih.gov

Furthermore, X-ray crystallography is the primary method for determining the absolute stereochemistry of chiral molecules. nih.gov The 3-butyl substituted carbon atom in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. By analyzing the diffraction data from a crystal of an enantiomerically pure compound, it is possible to determine its absolute configuration (R or S). nih.govsoton.ac.uk In cases where the compound crystallizes as a racemate, the analysis reveals the presence of both enantiomers in the unit cell. researchgate.netresearchgate.net Studies on similar dihydropyran derivatives have successfully used X-ray diffraction to identify the spatial arrangement of substituents relative to the ring (e.g., axial vs. equatorial) and to confirm the presence of specific stereoisomers in the crystal lattice. researchgate.net

Synthetic Utility and Building Block Applications of Dihydropyrans

Role of 3-Butyl-3,6-dihydro-2H-pyran as an Intermediate in Complex Organic Synthesis

The primary route to constructing the dihydropyran ring, including derivatives like this compound, is the hetero-Diels-Alder (HDA) reaction. acs.orgresearchgate.net This cycloaddition, particularly the inverse-electron-demand variant, is a powerful tool for creating functionalized 3,4-dihydropyrans. nih.gov In these reactions, an electron-rich alkene (dienophile) reacts with an α,β-unsaturated carbonyl compound (heterodiene) to form the dihydropyran ring with a high degree of control over stereochemistry. organic-chemistry.org

The resulting dihydropyran structure serves as a valuable intermediate for several reasons:

Stereochemical Control: Asymmetric HDA reactions, often catalyzed by chiral Lewis acids such as copper(II)-bis(oxazoline) complexes, can produce enantioenriched dihydropyrans. acs.orgresearchgate.net This allows the dihydropyran to act as a chiral building block, transferring its stereochemical information to a more complex target molecule.

Versatile Functionality: The double bond within the ring and the oxygen heteroatom provide reactive sites for further chemical transformations. This built-in functionality allows for the introduction of new stereocenters and functional groups.

Structural Scaffold: The dihydropyran ring is a common structural motif in many natural products, including macrolides and polyethers. nih.gov Synthesizing a substituted dihydropyran fragment early in a synthetic route provides a core structure onto which the remainder of the molecule can be elaborated. kchem.org

The hetero-Diels-Alder reaction is a key strategy for accessing these intermediates, with various catalysts enabling high yields and enantioselectivities.

| Catalyst System | Heterodiene Type | Dienophile Type | Selectivity | Reference |

| C₂-symmetric bis(oxazoline)−Cu(II) | α,β-Unsaturated acyl phosphonates | Enol ethers | High diastereo- and enantioselectivity | acs.orgresearchgate.net |

| Iron(III) with strong Lewis acid | Dioxopyrrolidines | Simple olefins | High yields, diastereoselectivity, and enantioselectivity | rsc.org |

| Oxazaborolidinium cation | α-Bromoacroleins | Neutral alkenes | High yields and excellent enantioselectivities | nih.gov |

| Chiral (Salen)Chromium(III) | Various | Various | Good to excellent enantioselectivity | acs.org |

Preparation of Functionalized Oxygen Heterocycles and Polyfunctionalized Pyran Derivatives

The this compound ring is not merely a static scaffold but a reactive intermediate that can be elaborated into a wide array of more complex structures. The alkene moiety within the ring is a key handle for introducing further functionality. Various synthetic methods can be employed to transform the basic dihydropyran structure into densely functionalized pyrans or other oxygen-containing heterocycles. researchgate.net

Common transformations include:

Epoxidation: The double bond can be epoxidized, followed by nucleophilic ring-opening, to install vicinal functional groups with well-defined stereochemistry.

Dihydroxylation: Asymmetric dihydroxylation can convert the alkene into a diol, adding two new stereocenters.

Cyclization Reactions: The dihydropyran can act as a precursor in tandem reactions, such as the Prins cyclization, to construct more complex fused or spirocyclic ether systems. researchgate.net

Addition Reactions: Electrophilic additions, such as halogenation, can add functionality across the double bond, leading to intermediates like α-haloacetals. acs.org

These subsequent modifications are crucial in the synthesis of natural products where the core pyran ring is heavily decorated. For instance, the synthesis of pyran-containing fragments of bioactive molecules often involves an initial HDA reaction followed by several steps to modify the resulting dihydropyran. kchem.org The development of catalytic, asymmetric methods for these transformations allows for the efficient and selective synthesis of complex oxygen heterocycles. nih.govorganic-chemistry.org

| Reaction Type | Reagents | Product Type | Key Features |

| Hetero-Diels-Alder | α,β-Unsaturated carbonyls + Enol ethers | Dihydropyrans | Builds the core ring structure |

| Prins Cyclization | Aldehydes + Homoallylic alcohols | Tetrahydropyrans | Forms C-C and C-O bonds |

| Iodocyclization | O-homoallyl benzimidates | Tetrahydro-1,3-oxazepines | Regioselective 7-endo or 6-exo cyclization |

| Ring-Closing Metathesis | Acyclic diene ethers | Dihydropyrans | Forms the ring via C=C bond formation |

Application in Protective Group Chemistry (e.g., Tetrahydropyranyl (THP) Protection)

While substituted dihydropyrans like the 3-butyl derivative are primarily used as synthetic intermediates, the parent compound, 3,4-dihydro-2H-pyran (DHP), is widely employed in protective group chemistry. wikipedia.org The reaction of an alcohol with DHP under acidic catalysis forms a tetrahydropyranyl (THP) ether, which is an acetal. total-synthesis.com This strategy is a cornerstone of multistep organic synthesis for protecting hydroxyl groups. nih.govd-nb.info

Mechanism and Key Features:

Protection: The reaction is catalyzed by a mild acid, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.com The acid protonates the DHP, creating a stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic species to form the THP ether after deprotonation. total-synthesis.com

Stability: The resulting THP group is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents (e.g., Grignard reagents, organolithiums), hydridic reducing agents, and many oxidizing agents. total-synthesis.comnih.gov

Deprotection: The THP ether is easily removed by treatment with aqueous acid, regenerating the alcohol. wikipedia.orgtotal-synthesis.com The mild conditions required for both introduction and removal make it a highly practical and versatile protecting group.

Although DHP is the most common reagent for this purpose due to its simplicity and low cost, substituted dihydropyrans could theoretically be used. However, the introduction of substituents like a butyl group would increase steric hindrance, potentially slowing down the protection and deprotection steps, and would introduce an unnecessary chiral center, leading to a mixture of diastereomers if the alcohol is also chiral. wikipedia.org For these reasons, the unsubstituted 3,4-dihydro-2H-pyran remains the reagent of choice for THP protection. nih.govresearchgate.net

Emerging Trends and Future Research Directions in Dihydropyran Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of substituted dihydropyrans is critically dependent on the catalytic system employed. Modern research emphasizes the development of catalysts that offer superior control over stereochemistry (enantioselectivity and diastereoselectivity) and regioselectivity, while also improving reaction efficiency through higher yields, shorter reaction times, and lower catalyst loadings.

A significant area of progress is in asymmetric catalysis. For instance, C2-symmetric bis(oxazoline)−Cu(II) complexes have proven effective in catalyzing the inverse-electron-demand hetero-Diels-Alder reaction to produce dihydropyrans with high enantioselectivity. acs.org These reactions can be performed with catalyst loadings as low as 0.2 mol % and are scalable to multigram quantities, demonstrating their practical utility. acs.org Similarly, organocatalysis has emerged as a powerful tool. N-heterocyclic carbenes (NHCs), for example, are versatile organocatalysts that can activate aldehydes to participate in various cycloaddition reactions, leading to a range of dihydropyran derivatives. nih.govmdpi.com Phosphine-catalyzed cyclization reactions also represent a valuable strategy for accessing chiral dihydropyran motifs. thieme.de

Another promising trend is the development of cooperative catalytic systems, where multiple catalysts work in synergy to enable unique transformations. A one-pot asymmetric Michael addition/hydroalkoxylation reaction has been developed using a combination of organocatalysis and silver-catalysis to yield annulated dihydropyrans in excellent yields and high enantioselectivities. thieme-connect.com Furthermore, the pursuit of sustainability has led to the creation of novel, reusable nanocatalysts. Tantalum-based metal-organic frameworks (Ta-MOFs) have been synthesized and used as highly efficient and recyclable catalysts for the production of 1,4-dihydropyran derivatives. nih.gov

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Bis(oxazoline) Copper(II) Complexes | Hetero-Diels-Alder | High enantioselectivity (>90%), low catalyst loading (0.2 mol %), scalable. | acs.org |

| N-Heterocyclic Carbenes (NHCs) | [4+2] and [3+3] Cycloadditions | Versatile for various substrates, enables diverse dihydropyranone synthesis. | nih.govmdpi.com |

| Cooperative Organo- and Silver-Catalysis | Michael Addition/Hydroalkoxylation | Enables unique one-pot transformations, excellent yields and enantioselectivities. | thieme-connect.com |

| Ta-MOF Nanostructures | Multicomponent Reaction | High efficiency, short reaction times, excellent reusability. | nih.gov |

Integration of Computational Design and Machine Learning in Synthetic Strategy

The integration of computational chemistry and machine learning (ML) is revolutionizing synthetic strategy, moving from traditional trial-and-error experimentation to a more predictive and design-oriented approach. nih.govrsc.org These tools are being applied to accelerate the discovery of new reactions, optimize conditions, and predict the outcomes of complex chemical transformations. pharmaceutical-technology.combeilstein-journals.org

Computational methods, such as Density Functional Theory (DFT), are used to investigate reaction mechanisms, as demonstrated in the study of catalyst effects on the frontier molecular orbitals during the synthesis of (3,6-dihydro-2H-pyran-2-yl)phosphonate derivatives. researchgate.net This fundamental understanding allows chemists to rationally design more effective catalysts and reaction conditions.

Machine learning is being deployed for both forward prediction (predicting the product of a given set of reactants and conditions) and retrosynthesis (predicting the reactants needed to synthesize a target molecule). nih.govnih.gov ML models, including neural networks and random forest algorithms, are trained on large datasets of experimental reactions from patents and literature to recognize patterns and make predictions. pharmaceutical-technology.comnih.gov These models can predict reaction yields and identify suitable reagents, catalysts, and solvents, thereby guiding experimental efforts. pharmaceutical-technology.combeilstein-journals.org While the accuracy of these predictions is still an area of active research and depends heavily on the quality of data and the sophistication of molecular descriptors, the potential to reduce the number of failed experiments is substantial. nih.gov The ultimate goal is the creation of "self-driving" laboratories where AI algorithms design and execute experiments, accelerating the discovery of new synthetic routes for molecules like 3-Butyl-3,6-dihydro-2H-pyran. beilstein-journals.org

| Computational Approach | Application in Synthesis | Specific Task | Reference |

|---|---|---|---|

| Computational Chemistry (e.g., DFT) | Mechanistic Insight | Investigating reaction pathways and catalyst behavior. | researchgate.net |

| Machine Learning (Global Models) | Reaction Condition Prediction | Suggesting general reagents, solvents, and temperatures for new reactions. | beilstein-journals.org |

| Machine Learning (Neural Networks) | Forward Reaction Prediction | Predicting the major product from a set of reactants. | nih.gov |

| Machine Learning (Random Forest) | Yield Prediction | Estimating the expected yield for a reaction under specific conditions. | pharmaceutical-technology.com |

| AI-driven Platforms | Automated Synthesis Planning | Generating entire retrosynthetic pathways for target molecules. | nih.govresearchgate.net |

Advancement of Sustainable and Environmentally Benign Methodologies

In line with the principles of green chemistry, significant effort is being directed toward developing sustainable methods for synthesizing dihydropyrans. These methodologies aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. ijpsjournal.com

One of the most effective strategies is the use of one-pot multicomponent reactions (MCRs). rsc.org MCRs allow for the synthesis of complex molecules like 4H-pyran derivatives in a single step from three or more starting materials, which improves efficiency and reduces the waste associated with multi-step syntheses. researchgate.net The use of benign and reusable catalysts, such as silica (B1680970) nanoparticles or recyclable Ta-MOFs, further enhances the environmental profile of these reactions. nih.govresearchgate.net

The choice of solvent is another critical factor. Research is focused on replacing volatile organic solvents with more environmentally friendly alternatives like water or conducting reactions under solvent-free conditions. rsc.orgresearchgate.net For example, an efficient synthesis of dihydropyrano[3,2-c]chromene derivatives has been achieved using the organocatalyst DABCO in the absence of any solvent. researchgate.net Additionally, alternative energy sources are being explored to improve efficiency and reduce reaction times. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. ijpsjournal.comresearchgate.net

| Sustainable Methodology | Description | Key Benefit | Reference |

|---|---|---|---|

| One-Pot Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. | Increases molecular complexity efficiently, reduces waste and purification steps. | rsc.orgresearchgate.net |

| Reusable Catalysts | Employing solid-supported or recyclable catalysts (e.g., silica, MOFs). | Minimizes catalyst waste and allows for continuous processing. | nih.govresearchgate.net |

| Solvent-Free Reactions | Conducting reactions in neat conditions without a solvent. | Eliminates solvent waste, simplifies product isolation, enhances safety. | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source for heating. | Drastically reduces reaction times and can improve product yields. | ijpsjournal.comresearchgate.net |

| Organocatalysis | Using small, metal-free organic molecules as catalysts (e.g., urea, DABCO). | Low toxicity, low cost, and often stable and easy to handle. | rsc.org |

Exploration of New Reactivity Modes and Transformations for Substituted Dihydropyran Systems

The exploration of novel reactivity modes is expanding the synthetic utility of dihydropyrans, enabling the construction of increasingly complex molecular architectures. Research in this area focuses on developing new cycloaddition strategies, cascade reactions, and other transformations that leverage the unique electronic and structural features of the dihydropyran ring.

Asymmetric domino reactions are particularly powerful, as they allow for the formation of multiple chemical bonds and stereocenters in a single, orchestrated sequence. An organocatalyst-mediated domino Michael/enolization/acetalization reaction, for instance, provides a highly enantioselective method for synthesizing 3,4-trans-dihydropyrans. researchgate.net These cascade processes offer a high degree of atom economy and synthetic efficiency. acs.org

The hetero-Diels-Alder reaction remains a cornerstone of dihydropyran synthesis, with continuous efforts to broaden its scope and improve its selectivity through new catalytic systems. acs.orgresearchgate.net Beyond traditional cycloadditions, other ring-forming strategies are also gaining prominence. Olefinic ring-closing metathesis (RCM) has been successfully applied to the synthesis of optically active 2,6-disubstituted 3,6-dihydro-2H-pyrans, demonstrating its tolerance for various functional groups and mild reaction conditions. kchem.org The development of these new transformations is crucial for accessing novel dihydropyran scaffolds that can be used as building blocks in the synthesis of natural products and other biologically active compounds. thieme.deresearchgate.net

| Reactivity Mode / Transformation | Description | Synthetic Advantage | Reference |

|---|---|---|---|

| Domino / Cascade Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | Rapid construction of molecular complexity from simple precursors in one pot. | researchgate.netacs.org |

| Asymmetric Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a heterodienophile to form a dihydropyran ring with high stereocontrol. | Direct access to chiral dihydropyran cores with predictable stereochemistry. | acs.org |

| Ring-Closing Metathesis (RCM) | An intramolecular olefin metathesis reaction that forms a cyclic alkene (the dihydropyran ring) from an acyclic diene. | Excellent functional group tolerance and effectiveness in forming medium-sized rings. | kchem.org |

| Organocatalytic [3+3] Cycloaddition | A formal cycloaddition strategy that combines a three-carbon unit with another three-atom component to form the six-membered pyran ring. | Provides alternative retrosynthetic disconnections and access to different substitution patterns. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.